Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate
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Overview
Description
Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol . This compound is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate typically involves the reaction of 1-ethyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities, including anti-neurotoxic potential.
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene: Used to study supramolecular structures of pyrazoles.
Various pyrazoline derivatives: Known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmaceutical applications.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring, an ethyl ester, and a propyne moiety. Its molecular formula is C12H14N2O2 with a molecular weight of approximately 218.25 g/mol. The unique structural features contribute to its reactivity and biological activity.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Activity:
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and reducing viability.
2. Anti-inflammatory Effects:
The compound exhibits anti-inflammatory activity by modulating inflammatory pathways. It is believed to inhibit specific enzymes involved in the inflammatory response, thereby reducing symptoms associated with inflammation.
3. Antioxidant Properties:
this compound has also been found to possess antioxidant properties, which help in neutralizing free radicals and protecting cellular integrity.
The mechanisms underlying the biological activities of this compound involve interactions with various biological targets:
Enzyme Inhibition:
The compound likely interacts with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in mediating inflammation. By inhibiting these enzymes, the compound can effectively reduce inflammatory mediators.
Receptor Modulation:
It may also bind to specific receptors involved in pain and inflammation pathways, further contributing to its anti-inflammatory effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |
Study 2 | Anti-inflammatory Effects | Showed reduction in edema in animal models when treated with the compound. |
Study 3 | Antioxidant Properties | Indicated a marked increase in antioxidant enzyme levels in treated cells. |
Synthesis and Industrial Applications
The synthesis of this compound typically involves a multi-step process:
- Formation of Pyrazole Ring: The initial step involves the reaction of ethyl hydrazine derivatives with appropriate carbonyl compounds.
- Alkyne Introduction: Propargyl bromide is then introduced under basic conditions to form the alkyne moiety.
- Esterification: The final step involves esterification with ethanol to yield the complete structure.
This compound's synthesis can be optimized using continuous flow reactors for improved yield and purity.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 3-(2-ethylpyrazol-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H12N2O2/c1-3-12-9(7-8-11-12)5-6-10(13)14-4-2/h7-8H,3-4H2,1-2H3 |
InChI Key |
MZXZGDZRPIPXDI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C#CC(=O)OCC |
Origin of Product |
United States |
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